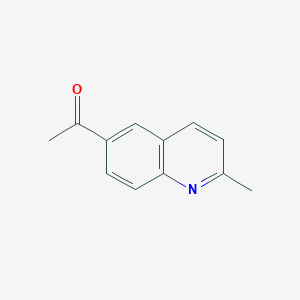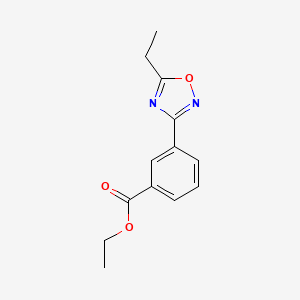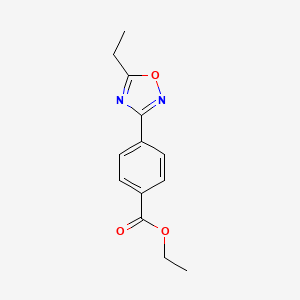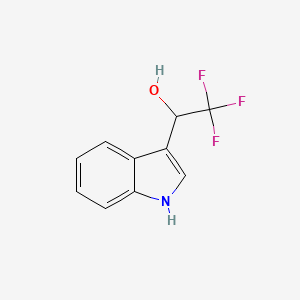
5-methyl-1H-indol-6-ol
Übersicht
Beschreibung
5-methyl-1H-indol-6-ol, also known as 5-Indolol, is a chemical compound with the molecular formula C8H7NO . It is an indole derivative, which are aromatic heterocyclic compounds that have a wide variety of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, forming an indole nucleus . The molecule has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also undergo reactions under catalyst- and solvent-free conditions .Physical And Chemical Properties Analysis
This compound is a crystalline compound . It has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .Wissenschaftliche Forschungsanwendungen
Discovery and Development of Novel Compounds
- A study by Nirogi et al. (2017) described the optimization of a novel series of indole derivatives as serotonin 6 (5-HT6R) antagonists, leading to the identification of a clinical candidate for the potential treatment of cognitive disorders. This compound showed high affinity and selectivity, demonstrating preclinical efficacy that suggests a promising avenue for Alzheimer's disease treatment (Nirogi et al., 2017).
Reactivity and Synthesis Studies
- Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing valuable insights into the kinetics of their coupling reactions. This study contributes to the understanding of indole chemistry and its application in synthetic organic chemistry (Lakhdar et al., 2006).
Structural and Spectroscopic Analysis
- Kukuljan et al. (2016) reported the synthesis and crystal structures of 5-methyl-6-acetyl substituted indole and gramine derivatives. Their findings enhance our understanding of the structural aspects of indole derivatives and their potential applications in designing novel compounds (Kukuljan et al., 2016).
Biological and Pharmacological Applications
- Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for designing novel research tools, such as immobilized forms and conjugates with biochemical tags. This work underscores the versatility of indole derivatives in biochemical and medical research (Ilić et al., 2005).
Computational and Theoretical Studies
- Srivastava et al. (2017) conducted a combined experimental and theoretical study on methyl 1H-indol-5-carboxylate, showcasing the importance of computational methods in understanding the electronic structure and properties of indole derivatives (Srivastava et al., 2017).
Wirkmechanismus
Target of Action
5-Methyl-1H-indol-6-ol, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-methyl-1H-indol-6-ol can be useful in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to indole derivatives
Eigenschaften
IUPAC Name |
5-methyl-1H-indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-10-8(7)5-9(6)11/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKFEHJKYITSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314264 | |
| Record name | 5-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167056-18-9 | |
| Record name | 5-Methyl-1H-indol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)
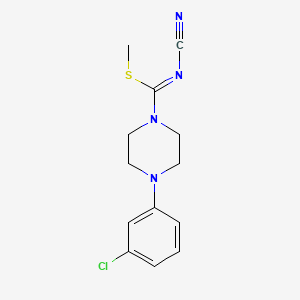

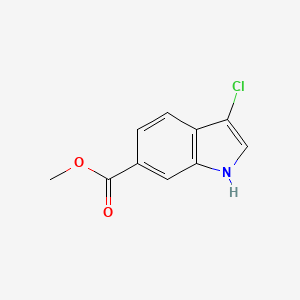
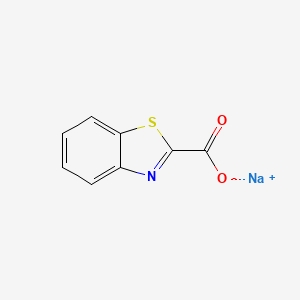
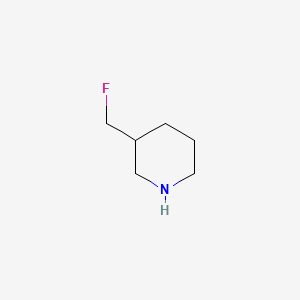
![2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3086853.png)
